molecular formula C8H16 B043311 1,2,3-Trimethylcyclopentane CAS No. 2613-69-6

1,2,3-Trimethylcyclopentane

Cat. No.: B043311
CAS No.: 2613-69-6
M. Wt: 112.21 g/mol
InChI Key: VCWNHOPGKQCXIQ-JECWYVHBSA-N
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Description

1,2,3-Trimethylcyclopentane is an organic compound with the molecular formula C₈H₁₆. It is a cycloalkane with three methyl groups attached to the cyclopentane ring at positions 1, 2, and 3. This compound is known for its structural isomerism and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trimethylcyclopentane can be synthesized through several methods. One common approach involves the alkylation of cyclopentane with methyl halides in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions to ensure complete substitution of hydrogen atoms with methyl groups .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of trimethylcyclopentadiene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trimethylcyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Hydrogen gas, metal catalysts (palladium, platinum).

    Substitution: Chlorine or bromine, UV light, radical initiators.

Major Products Formed:

Scientific Research Applications

1,2,3-Trimethylcyclopentane is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1,2,3-Trimethylcyclopentane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the compound accepts hydrogen atoms, resulting in the formation of saturated hydrocarbons. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .

Comparison with Similar Compounds

  • 1,2,4-Trimethylcyclopentane
  • 1,3,5-Trimethylcyclopentane
  • 1,2-Dimethylcyclopentane
  • 1,3-Dimethylcyclopentane

Comparison: 1,2,3-Trimethylcyclopentane is unique due to the specific arrangement of its methyl groups, which influences its chemical reactivity and physical properties. Compared to its isomers, such as 1,2,4-Trimethylcyclopentane and 1,3,5-Trimethylcyclopentane, this compound exhibits different stereochemistry and reactivity patterns. This uniqueness makes it a valuable compound for studying stereochemical effects and reaction mechanisms .

Properties

CAS No.

2613-69-6

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

(3R)-1,2,3-trimethylcyclopentane

InChI

InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7?,8?/m1/s1

InChI Key

VCWNHOPGKQCXIQ-JECWYVHBSA-N

Isomeric SMILES

C[C@@H]1CCC(C1C)C

SMILES

CC1CCC(C1C)C

Canonical SMILES

CC1CCC(C1C)C

2815-57-8

Pictograms

Flammable

Synonyms

(1α,2α,3α)-1,2,3-Trimethylcyclopentane; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why are 1,2,3-trimethylcyclopentane and its isomers useful for tracing LNAPL sources?

A1: [] this compound and its isomers, like 1,2,4-trimethylcyclopentane, are found in various refinery feeds and products. Critically, the ratios of these isomers differ depending on the specific refining process used. This makes them valuable for source identification. Additionally, these compounds exhibit resistance to aerobic biodegradation and possess similar solubility and volatility, making their ratios in LNAPL samples less likely to be skewed by environmental factors. This stability increases their reliability as tracers compared to compounds easily degraded in the subsurface.

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